Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate can be achieved through the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles.
Oxidation and reduction: The hydrazone moiety can undergo redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Products include the corresponding carboxylic acids.
Reduction: Products include the corresponding amines.
Scientific Research Applications
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in different reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl chloro[2-(2,6-dichlorophenyl)hydrazono]acetate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Benzyl chloro[2-(2,4-dichlorophenyl)hydrazono]acetate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is unique due to its specific substitution pattern and the presence of both chloro and hydrazono functional groups, which confer distinct reactivity and applications compared to similar compounds .
Properties
Molecular Formula |
C15H11Cl3N2O2 |
---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(2,6-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-7-4-8-12(17)13(11)19-20-14(18)15(21)22-9-10-5-2-1-3-6-10/h1-8,19H,9H2/b20-14+ |
InChI Key |
SPPGEAMDTWOCQZ-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=C(C=CC=C2Cl)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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